

Application Notes and Protocols for the Analysis of N-Nitrososarcosine (NSAR)

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Compound of Interest

Compound Name: *N*-Nitrososarcosine

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Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and drug manufacturers worldwide due to their classification as probable human carcinogens.[1] **N-Nitrososarcosine** (NSAR), an N-nitroso derivative of the amino acid sarcosine, is one such impurity that requires sensitive and robust analytical methods for its detection and quantification at trace levels.[2] These impurities can form during the synthesis of the active pharmaceutical ingredient (API) or during the manufacturing and storage of the final drug product.[1]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine impurities in medicines, necessitating the development and validation of highly sensitive analytical procedures.[3] This document provides detailed application notes and protocols for the analysis of **N-Nitrososarcosine** in pharmaceutical matrices, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

Analytical Standards

For accurate quantification, certified reference materials of **N-Nitrososarcosine** and its isotopically labeled internal standard, such as **N-Nitrososarcosine-d3**, are required. These

standards are available from various commercial suppliers.[\[4\]](#)[\[5\]](#)

- **N-Nitrososarcosine** (NSAR): CAS # 13256-22-9
- **N-Nitrososarcosine-d3** (NSAR-d3): Used as an internal standard for quantification by isotope dilution mass spectrometry.[\[4\]](#)[\[5\]](#)

Experimental Protocols

The following protocols provide detailed methodologies for the analysis of NSAR in pharmaceutical samples. While a specific validated method for NSAR in a pharmaceutical matrix is not widely published, the following protocols are based on established methods for nitrosamine analysis in similar matrices and can be adapted and validated for specific drug products.

Protocol 1: Analysis of N-Nitrososarcosine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from a validated method for the analysis of NSAR in a complex matrix and is suitable for drug products.[\[6\]](#)[\[7\]](#)

1. Sample Preparation (Solid Dosage Forms)

- Weigh and grind a sufficient number of tablets to obtain a homogenous powder.
- Accurately weigh a portion of the powdered sample equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.
- Add 5 mL of a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).[\[5\]](#)[\[8\]](#)
- Spike the sample with an appropriate amount of **N-Nitrososarcosine-d3** internal standard solution.
- Vortex the sample for 1 minute to ensure thorough mixing.

- Place the sample in a mechanical shaker or sonicator for 30-45 minutes to facilitate extraction.[\[7\]](#)[\[9\]](#)
- Centrifuge the sample at 4000 rpm for 10 minutes to pellet the excipients.
- Filter the supernatant through a 0.22 μ m PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.[\[5\]](#)[\[8\]](#)

2. Liquid Chromatography Conditions

- LC System: UHPLC system
- Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining the polar NSAR. An alternative is a C18 reversed-phase column.[\[2\]](#)[\[10\]](#)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Optimize the gradient to ensure separation of NSAR from matrix components. A typical gradient might start at a high percentage of Mobile Phase B and gradually decrease.
- Flow Rate: 0.3 - 0.5 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 - 10 μ L

3. Mass Spectrometry Conditions

- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode
- Multiple Reaction Monitoring (MRM) Transitions:
 - NSAR: Precursor ion m/z 119.1 \rightarrow Product ion m/z 74.1 (quantifier), Precursor ion m/z 119.1 \rightarrow Product ion m/z 44.1 (qualifier)

- NSAR-d3: Precursor ion m/z 122.1 → Product ion m/z 77.1
- Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Protocol 2: Analysis of N-Nitrososarcosine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general procedure for nitrosamine analysis by GC-MS and can be adapted for NSAR.^{[11][12]} Derivatization is typically required for the analysis of non-volatile nitrosamines like NSAR by GC.

1. Sample Preparation and Derivatization

- Follow the sample extraction steps 1-7 from the LC-MS/MS protocol.
- Evaporate the filtered supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for derivatization (e.g., dichloromethane).
- Add a derivatizing agent (e.g., diazomethane or a silylating agent like BSTFA) to convert NSAR into a volatile ester. Note: Diazomethane is highly toxic and carcinogenic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.
- After the reaction is complete, the sample is ready for GC-MS analysis.

2. Gas Chromatography Conditions

- GC System: Gas chromatograph with a split/splitless injector
- Column: A polar capillary column, such as a wax-type column (e.g., DB-WAX), is suitable for separating nitrosamine derivatives.
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 220 °C

- Oven Temperature Program: Optimize the temperature program to achieve good separation. A typical program might start at 50 °C, hold for 1 minute, then ramp up to 240 °C.
- Injection Mode: Splitless injection for trace analysis.

3. Mass Spectrometry Conditions

- Mass Spectrometer: Triple quadrupole or single quadrupole mass spectrometer
- Ionization Source: Electron Ionization (EI)
- Ion Source Temperature: 230 °C
- Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
 - SIM ions for NSAR-derivative: Determine the characteristic ions of the derivatized NSAR.
 - MRM transitions for NSAR-derivative: Determine the precursor and product ions for the derivatized NSAR.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of **N-Nitrososarcosine** from the cited literature.

Table 1: Performance of LC-MS/MS Method for **N-Nitrososarcosine** Analysis

Parameter	Result	Matrix	Reference
Limit of Detection (LOD)	27.3 ng/g	Tobacco	[6]
Limit of Quantitation (LOQ)	91.0 ng/g	Tobacco	[6]
**Linearity (R ²) **	≥ 0.999	Tobacco	[6]
Precision (RSD)	7.94%	Tobacco	[6]

Table 2: General Performance of GC-MS/MS Methods for Nitrosamine Analysis in Pharmaceuticals

Parameter	Typical Range	Matrix	Reference
LOD	0.02 - 0.03 ppm	Valsartan	[11]
LOQ	0.06 - 0.09 ppm	Valsartan	[11]
Recovery	80 - 120%	Valsartan	[11]

Note: Data in Table 2 is for other nitrosamines but provides an expected performance range for a validated GC-MS/MS method.

Visualizations

Experimental Workflow for NSAR Analysis by LC-MS/MS



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Caption: General workflow for the analysis of **N-Nitrososarcosine** in solid dosage forms by LC-MS/MS.

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